Pentyl 4-methylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-methylsalicylate, also known as 2-Hydroxy-4-methylbenzoic acid pentyl ester, is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of salicylic acid and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 4-methylsalicylate can be synthesized through esterification reactions. One common method involves the reaction of 4-methylsalicylic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-methylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: 4-methylsalicylic acid.
Reduction: this compound alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentyl 4-methylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of pentyl 4-methylsalicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The compound’s ester functional group plays a crucial role in its biological activity, allowing it to interact with various proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate:
Ethyl salicylate: Another ester of salicylic acid, used in similar applications but with different olfactory properties.
Butyl salicylate: Used in cosmetics and personal care products for its fragrance and stability.
Uniqueness
Pentyl 4-methylsalicylate stands out due to its unique combination of chemical stability and pleasant odor, making it particularly valuable in the fragrance and flavor industries. Its longer alkyl chain compared to methyl and ethyl salicylates provides distinct physicochemical properties, enhancing its versatility in various applications .
Properties
CAS No. |
94135-10-1 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
pentyl 2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-8-16-13(15)11-7-6-10(2)9-12(11)14/h6-7,9,14H,3-5,8H2,1-2H3 |
InChI Key |
VVBBTBUELOAEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(C=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.